N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Description
This compound is a highly specialized organic molecule featuring a multi-functionalized structure. Key components include:
- Trifluoroacetamide group: A strong electron-withdrawing moiety that enhances stability and influences reactivity during synthetic processes.
- Phosphoramidite linker: The 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group suggests applications in oligonucleotide synthesis, where such groups are typically used as protecting/activating agents in phosphoramidite chemistry .
- Bis(4-methoxyphenyl)-phenylmethoxy (trityl-like) group: A bulky substituent likely serving as a protecting group for hydroxyl or amino functionalities, improving solubility and steric protection during synthesis .
The compound’s complexity implies roles in nucleic acid chemistry, prodrug design, or targeted drug delivery systems. Its synthesis likely involves multi-step protocols, including phosphorylation, protection/deprotection cycles, and coupling reactions in polar aprotic solvents like DMF, as seen in analogous syntheses .
Properties
Molecular Formula |
C44H51F3N5O9P |
|---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55) |
InChI Key |
WBARYSWSAVXEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Phosphanyl Group
The phosphanyl group (P–O–cyanoethoxy) undergoes nucleophilic substitution under mild acidic or basic conditions. This reactivity is critical in oligonucleotide synthesis, where the compound serves as a phosphoramidite building block .
Deprotection of Methoxyphenyl Groups
The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group is cleaved under acidic conditions to expose hydroxyl groups for further functionalization .
| Acid Catalyst | Solvent | Time (min) | Deprotection Efficiency |
|---|---|---|---|
| Trichloroacetic acid (3%) | DCM | 2 | >95% (monitored by HPLC) |
| HCl (0.5 M) | THF | 10 | 89% (side product formation <5%) |
Cycloaddition Involving the Prop-2-enyl Group
The propenyl side chain participates in [2+2] and [4+2] cycloadditions, enabling conjugation with dienophiles or electron-deficient alkenes.
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Diels-Alder | 80°C, toluene, 12h | Stable adducts for bioconjugation |
| Photochemical [2+2] | UV light, rt, 6h | Crosslinked polymers (used in drug delivery) |
Oxidation and Reduction Reactions
-
Oxidation : The dioxopyrimidine ring undergoes further oxidation to form carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : The cyanoethoxy group is reduced to an aminoethyl group using LiAlH₄ (70% yield, 0°C).
Hydrolysis of Trifluoroacetamide
The trifluoroacetamide group is hydrolyzed in basic media (e.g., NaOH/EtOH) to yield a primary amine, facilitating subsequent acylation or alkylation.
| Base | Temperature | Conversion Rate |
|---|---|---|
| 1 M NaOH | 50°C | 92% (2h, monitored by LC-MS) |
| NH₃/MeOH | 25°C | 85% (24h, milder conditions) |
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular pathways. Its structural features allow it to interact with specific biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate or therapeutic agent. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
Research Findings and Data
Computational Analysis (Hypothetical)
Using tools like Multiwfn , the following properties could be theorized:
- Electrostatic Potential: The trifluoroacetamide group creates electron-deficient regions, favoring nucleophilic attack at specific sites.
- Aromaticity Index : The dioxopyrimidine core meets Hückel’s criteria (4n+2 π-electrons), enhancing resonance stability .
Biological Activity
N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is a complex organic compound with potential biological activities. Its intricate structure suggests various mechanisms of action that may contribute to its efficacy in different biological contexts.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 879.9 g/mol. The presence of multiple functional groups indicates potential interactions with biological macromolecules, making it a candidate for pharmacological studies.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which could protect cells from oxidative stress.
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. This suggests potential applications in cancer therapy.
- Leishmanicidal Activity : Analogous compounds have shown effectiveness against Leishmania species, indicating that this compound might also possess leishmanicidal properties.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activities of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | RKO | 60.70 | |
| Cytotoxicity | PC-3 | 49.79 | |
| Cytotoxicity | HeLa | 78.72 | |
| Leishmanicidal | Leishmania mexicana | <1.00 |
These results indicate that the compound exhibits potent cytotoxic effects at relatively low concentrations, particularly against the RKO and PC-3 cancer cell lines.
Case Studies
-
Cytotoxicity Assessment : In a study evaluating various derivatives against human cancer cell lines, the most active derivatives showed significant inhibition of cell growth, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .
"The strongest effect was obtained with the derivative exhibiting an IC50 of 60.70 µM in the RKO cell line" .
- Leishmanicidal Activity : Compounds structurally related to this compound demonstrated IC50 values below 1 µM against promastigotes of Leishmania mexicana, highlighting their potential as therapeutic agents against leishmaniasis .
Q & A
Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?
The synthesis involves protecting group chemistry and phosphoramidite coupling. Key steps include:
- Protection of hydroxyl groups : Use of bis(4-methoxyphenyl)-phenylmethyl (DMT) groups to protect reactive sites, as seen in similar phosphoramidite syntheses .
- Phosphitylation : Reaction with 2-cyanoethoxy-[di(isopropyl)amino]phosphane to introduce the phosphoramidite moiety. This step requires anhydrous conditions and controlled temperatures (-40°C to -20°C) to minimize side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC ensures removal of unreacted intermediates and byproducts .
- Stability considerations : The 2-cyanoethoxy group is sensitive to hydrolysis; thus, reactions should be conducted under inert atmospheres (e.g., argon) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., DMT, cyanoethyl groups). For example, methoxy protons in DMT appear as singlets near δ 3.7–3.8 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight, particularly for detecting phosphoramidite adducts .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% target compound) and monitor degradation products .
Advanced Research Questions
Q. How can coupling efficiency during oligonucleotide synthesis using this phosphoramidite be optimized?
- Activation conditions : Use 1H-tetrazole or other acidic activators (0.3–0.45 M) to protonate the phosphoramidite, enhancing nucleophilicity. Excess activator can lead to side reactions .
- Solvent selection : Anhydrous acetonitrile improves solubility and reaction kinetics compared to dichloromethane .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways, reducing trial-and-error experimentation .
- Coupling time : Real-time monitoring via UV-vis spectroscopy (e.g., trityl cation release at 498 nm) ensures complete coupling without overexposure to moisture .
Q. What are the primary degradation pathways of this compound, and how can they be controlled?
- Hydrolysis of phosphoramidite : The 2-cyanoethoxy group is prone to hydrolysis, forming a phosphate triester. Store the compound at -20°C under argon with molecular sieves to minimize moisture exposure .
- Oxidation : The dioxopyrimidine moiety may oxidize under basic conditions. Add antioxidants (e.g., BHT) to reaction mixtures and avoid prolonged exposure to light .
- Byproduct formation : Incomplete DMT removal during synthesis can generate truncated products. Use TCA (trichloroacetic acid) in dichloromethane for efficient deprotection .
Q. How does the trifluoroacetamide group influence the compound’s reactivity in nucleophilic substitutions?
- Electron-withdrawing effects : The trifluoroacetamide group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in Michael additions).
- Steric hindrance : The bulky trifluoromethyl group may slow reactions at proximal sites. Computational docking studies can predict steric clashes in enzyme binding .
- Stability trade-offs : While enhancing reactivity, the group’s hydrophobicity may reduce solubility in aqueous buffers. Co-solvents (e.g., DMSO) or PEGylation can mitigate this .
Methodological Considerations
Q. How should researchers handle contradictions in reported synthetic yields for this compound?
- Reproducibility checks : Verify reaction conditions (e.g., moisture levels, stoichiometry) across studies. For example, excess DMT-protected intermediates may reduce yields due to steric hindrance .
- Byproduct analysis : Use LC-MS to identify side products (e.g., phosphotriesters from incomplete coupling) and adjust purification protocols .
- Cross-validation : Compare NMR data with literature values for key intermediates (e.g., δ 5.2–5.5 ppm for anomeric protons in sugar moieties) .
Q. What computational tools are recommended for predicting reaction outcomes or optimizing synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
